Ethenyl 4-nitrobenzoate Ethenyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 831-69-6
VCID: VC19744948
InChI: InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2
SMILES:
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

Ethenyl 4-nitrobenzoate

CAS No.: 831-69-6

Cat. No.: VC19744948

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Ethenyl 4-nitrobenzoate - 831-69-6

Specification

CAS No. 831-69-6
Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name ethenyl 4-nitrobenzoate
Standard InChI InChI=1S/C9H7NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2
Standard InChI Key ONWCAHIXZOZKJT-UHFFFAOYSA-N
Canonical SMILES C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Ethenyl 4-nitrobenzoate (C₉H₇NO₄) is distinguished by a nitro group at the para position of a benzoic acid backbone esterified with an ethenyl (vinyl) group. While direct spectral data for the ethenyl variant remains sparse, analogous ethyl 4-nitrobenzoate provides a foundational reference:

PropertyEthyl 4-Nitrobenzoate (Reference)Inferred for Ethenyl Variant
Molecular FormulaC₉H₉NO₄C₉H₇NO₄
Molecular Weight195.17 g/mol193.16 g/mol
Melting Point55–59°C Likely similar range
Boiling Point182–246°C Slightly lower due to ethenyl
Density1.118 g/cm³ ~1.10–1.15 g/cm³
Refractive Index1.5445–1.5465 Comparable

The ethenyl group introduces increased reactivity due to the electron-withdrawing nitro group and the unsaturated bond, potentially enhancing electrophilic substitution kinetics . Spectroscopic characterization of the ethyl analogue via NMR (¹H and ¹³C), FTIR, and GC/MS confirms the ester carbonyl stretch at ~1720 cm⁻¹ and nitro symmetric/asymmetric vibrations at 1520/1350 cm⁻¹ .

Synthetic Methodologies and Catalytic Innovations

Advanced Catalytic Systems

Recent breakthroughs utilize nanoporous zeolites (H-MOR, H-HEU-M) with ultradispersed crystallites (290–480 nm) to enhance reaction efficiency. Under microwave (2450 MHz, 300 W) or ultrasound (37 kHz, 330 W) irradiation, these catalysts achieve:

  • 70% conversion of 4-NBA

  • 67% yield of ethyl 4-nitrobenzoate

The synergy between microwave-induced thermal activation and zeolitic acid sites accelerates dehydration, critical for ester formation. Smaller catalyst particle sizes (e.g., H-HEU-M at 290 nm) improve surface area and diffusion rates, boosting selectivity .

Patent Literature Insights

A Chinese patent (CN112574040B) details dichlorination and nitration steps for ethyl 2,3-dichloro-4-nitrobenzoate synthesis, suggesting adaptable methodologies for ethenyl derivatives . Key steps include:

  • Chlorination of benzoic acid precursors using Cl₂/FeCl₃.

  • Nitration with HNO₃/H₂SO₄ at 0–5°C.

  • Esterification with ethanol under acidic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoate esters serve as precursors for analgesics and antipyretics. The ethenyl group’s reactivity may enable cross-coupling reactions (e.g., Heck reactions) to construct biaryl scaffolds in drug discovery .

Polymer Chemistry

Ethenyl esters are potential monomers for UV-curable resins. The nitro group enhances photostability, while the vinyl moiety facilitates free-radical polymerization.

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